molecular formula C6H4Br2O2 B1296110 4,5-Dibromobenzene-1,2-diol CAS No. 2563-26-0

4,5-Dibromobenzene-1,2-diol

Cat. No. B1296110
CAS RN: 2563-26-0
M. Wt: 267.9 g/mol
InChI Key: IOZHUUKIHMKXRG-UHFFFAOYSA-N
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Description

4,5-Dibromobenzene-1,2-diol, also known by its CAS Number 2563-26-0, is a chemical compound with the linear formula Br2C6H2(OH)2 . It has a molecular weight of 267.90 .


Synthesis Analysis

The synthesis of benzene derivatives like 4,5-Dibromobenzene-1,2-diol typically involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromobenzene-1,2-diol is represented by the linear formula Br2C6H2(OH)2 . It has a molecular weight of 267.90 .


Physical And Chemical Properties Analysis

4,5-Dibromobenzene-1,2-diol is a technical grade compound with an assay of 90% . It appears as a powder, crystals, or chunks . Its melting point is 111-116 °C (lit.) .

Scientific Research Applications

Synthesis and Organic Transformations

4,5-Dibromobenzene-1,2-diol is a valuable precursor in various organic transformations. One of its key applications lies in the field of synthesis, where it is used as an intermediate in the creation of more complex chemical structures. For example, Diemer, Leroux, and Colobert (2011) describe methods for synthesizing derivatives of 1,2-dibromobenzenes, which are crucial in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

X-ray Diffraction and Structural Studies

Another significant application of 4,5-Dibromobenzene-1,2-diol is in the field of crystallography, particularly X-ray diffraction studies. Kramarova et al. (2023) conducted an X-ray diffraction study of a transesterification product involving 4,5-Dibromobenzene-1,2-diol, revealing insights into the molecular structure and interactions of the compound (Kramarova et al., 2023).

Semiconductor Research

In the realm of semiconductor research, Takimiya et al. (2004) explored the use of dibromobenzene derivatives, including those related to 4,5-Dibromobenzene-1,2-diol, as organic semiconductors for field-effect transistors. This research highlights the compound's potential in the development of electronic materials (Takimiya, Kunugi, Konda, Niihara, & Otsubo, 2004).

Surface Science and Interaction Studies

The study of surface interactions and reactions is another area where 4,5-Dibromobenzene-1,2-diol finds application. Dobrin, Harikumar, and Polanyi (2004) examined the thermal reaction of dibromobenzene on silicon surfaces, contributing to our understanding of surface chemistry and molecular interactions (Dobrin, Harikumar, & Polanyi, 2004).

Safety And Hazards

4,5-Dibromobenzene-1,2-diol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use personal protective equipment/face protection .

properties

IUPAC Name

4,5-dibromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZHUUKIHMKXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278972
Record name 4,5-Dibromobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromobenzene-1,2-diol

CAS RN

2563-26-0
Record name 2563-26-0
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Record name 4,5-Dibromobenzene-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromobenzene-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
EP Kramarova, PV Dorovatovskii, AV Vologzhanina… - Molbank, 2023 - mdpi.com
An X-ray diffraction study of a transesterification product of N-methyl-N-(trimethoxysilylmethyl)acetamide by 4,5-dibromobenzene-1,2-diol was carried out. It was established that the …
Number of citations: 3 www.mdpi.com
LS Kikot, CY Kulygina, AY Lyapunov, SV Shishkina… - Tetrahedron, 2018 - Elsevier
A new synthetic route to the molecular clip with diphenylglycoluril and dibenzo-18-crown-6 using protection-deprotection protocol is proposed. Yield of desired compound has increased …
Number of citations: 3 www.sciencedirect.com
J Nafe, S Herbert, F Auras… - … A European Journal, 2015 - Wiley Online Library
Tetracyclic heterocycles that exhibit high photoluminescence quantum yields were synthesized by anellation reactions of mono‐, di‐, and trifunctionalized 2,3‐dichloroquinoxalines. …
S De, S Chaudhuri, S Mishra, H Mamtani… - J. Indian Chem …, 2013 - researchgate.net
An efficient synthesis of 6H-dibenzo [c, h] chromenes has been achieved from 2-bromobenzyl-o-naphthyl ethers via a Pd-catalyzed intramolecular direct-arylation using easily available …
Number of citations: 3 www.researchgate.net
SV Makarenko, KD Sadykov, RI Baichurin - Chemistry of Heterocyclic …, 2018 - Springer
The reactions of alkyl 3-bromo-3-nitroacrylates with N,N-, N,O-, and О,О-o-phenylene bisnucleophiles resulted in the formation of benzo-fused heterocycles: reactions with о-…
Number of citations: 10 link.springer.com
H Reiss, L Ji, J Han, S Koser… - Angewandte Chemie …, 2018 - Wiley Online Library
Bromination Improves the Electron Mobility of Tetraazapentacene - Reiss - 2018 - Angewandte Chemie International Edition - Wiley Online Library Skip to Article Content Skip to Article …
Number of citations: 49 onlinelibrary.wiley.com
JCR Nafe - 2015 - edoc.ub.uni-muenchen.de
Quinoxalines are an important class of N-heterocycles, which have found numerous applications as pharmaceutical targets, 34 fluorescent dyes, 35 and as building blocks for new …
Number of citations: 4 edoc.ub.uni-muenchen.de
Y Yao - 2017 - rave.ohiolink.edu
Supramolecular chemistry focuses on the study of molecular recognition and highly ordered assemblies formed by non-covalent interactions. Metal-ligand coordination architectures …
Number of citations: 2 rave.ohiolink.edu
M Henrion, Y Mohr, K Janssens, S Smolders… - …, 2022 - Wiley Online Library
New catechol‐based porous polymers were synthesized and used as platforms for the heterogenization of molecular Cu complexes. The resulting Cu@CatMP‐1 materials proved to be …
TZ Xie, JY Li, Z Guo, JM Ludlow III, X Lu… - European Journal of …, 2016 - Wiley Online Library
A series of coordination‐driven, heteroleptic self‐assembled, bowtie‐shaped bis‐macrocycles were designed and constructed by combining tetrakis(terpyridinyl)thianthrene and bis‐…

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